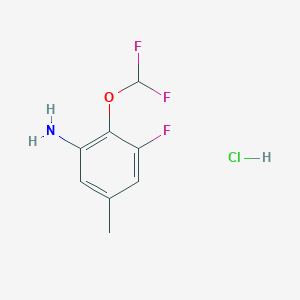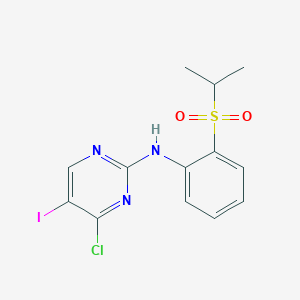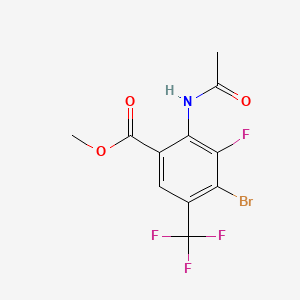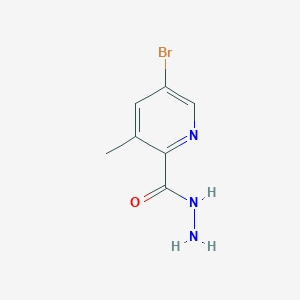
Ethyl 4-amino-3-isopropylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-3-isopropylbenzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with an amino group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-isopropylbenzoate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 4-nitro-3-isopropylbenzoate. The reduction can be achieved using indium powder and ammonium chloride in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic phase is dried and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 4-amino-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Indium powder and ammonium chloride in ethanol are used for the reduction of nitro groups.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Ethyl 4-amino-3-isopropylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of local anesthetics and other pharmaceutical compounds.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
作用機序
The mechanism of action of ethyl 4-amino-3-isopropylbenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium channel, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
類似化合物との比較
Ethyl 4-amino-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the isopropyl group, making it less hydrophobic.
Ethyl 4-nitro-3-isopropylbenzoate: Contains a nitro group instead of an amino group, affecting its reactivity and applications.
Ethyl benzoate: Lacks both the amino and isopropyl groups, making it less versatile in chemical reactions
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 4-amino-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4,13H2,1-3H3 |
InChIキー |
UVJCWKPOTNIBAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)
![3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13665508.png)

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)





![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)
